![molecular formula C15H13N5O3 B13368345 4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring fused with a triazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(1H-1,2,4-triazol-3-yl)aniline with 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-hydroxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to the presence of both the methoxy and triazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the triazole ring provides strong binding affinity to metal ions and proteins, making it a versatile compound in various applications.
特性
分子式 |
C15H13N5O3 |
|---|---|
分子量 |
311.30 g/mol |
IUPAC名 |
5-methoxy-4-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-13-7-16-11(6-12(13)21)15(22)19-10-4-2-3-9(5-10)14-17-8-18-20-14/h2-8H,1H3,(H,16,21)(H,19,22)(H,17,18,20) |
InChIキー |
FEDHXICTVQOWQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
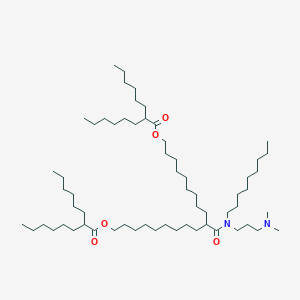
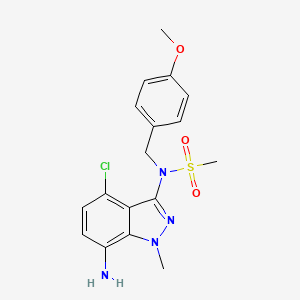
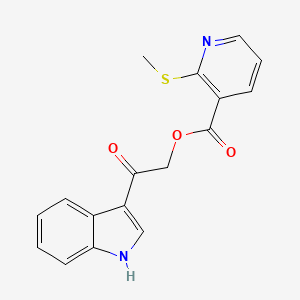
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)
![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)
![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)

![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
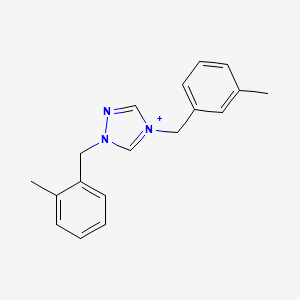
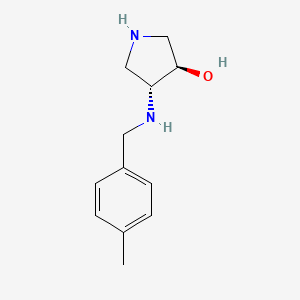
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
